molecular formula C7H3ClINO4 B14005073 2-Chloro-5-iodo-3-nitrobenzoic acid

2-Chloro-5-iodo-3-nitrobenzoic acid

Cat. No.: B14005073
M. Wt: 327.46 g/mol
InChI Key: BXNCIIBQCQRAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-iodo-3-nitrobenzoic acid (CAS 697762-27-9) is a multifunctional halogenated and nitrated benzoic acid derivative that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. With the molecular formula C₇H₃ClINO₄ and a molecular weight of 327.46 g/mol , this compound integrates three distinct reactive sites—carboxylic acid, chloro, iodo, and nitro functional groups—making it a versatile building block for constructing more complex molecules. This compound is recognized for its role as a key starting material in pharmaceutical research, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its structure is especially valuable in the development of SGLT-2 (Sodium-Glucose Cotransporter-2) inhibitors, a prominent class of therapeutics for diabetes management, including compounds like Dapagliflozin and Empagliflozin . The presence of orthogonal reactive handles allows researchers to perform sequential cross-coupling reactions (e.g., on the iodo group), nucleophilic substitutions (on the chloro group), and reductions (of the nitro group), enabling diverse structural diversification. Intended Research Applications: Pharmaceutical Intermediate: Serves as a critical precursor in the synthesis of SGLT-2 inhibitors and other biologically active molecules . Chemical Synthesis: Acts as a versatile building block for synthesizing complex organic compounds and fine chemicals through sequential functional group transformations. Material Science: Can be used as a ligand or monomer in the synthesis of specialized polymers and coordination compounds. Important Notice: This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C7H3ClINO4

Molecular Weight

327.46 g/mol

IUPAC Name

2-chloro-5-iodo-3-nitrobenzoic acid

InChI

InChI=1S/C7H3ClINO4/c8-6-4(7(11)12)1-3(9)2-5(6)10(13)14/h1-2H,(H,11,12)

InChI Key

BXNCIIBQCQRAQN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-3-nitrobenzoic acid typically involves multi-step reactions starting from simpler benzoic acid derivatives. One common method includes the nitration of 2-chloro-5-iodobenzoic acid using concentrated nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodo-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Coupling: Palladium catalyst and boronic acid.

Major Products Formed:

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Benzoic Acids: From substitution and coupling reactions.

Scientific Research Applications

2-Chloro-5-iodo-3-nitrobenzoic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules. It is used in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical modifications.

    Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-3-nitrobenzoic acid depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-chloro-5-iodo-3-nitrobenzoic acid with structurally related benzoic acid derivatives, emphasizing substituent effects, physical properties, and reactivity.

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
2-Chloro-5-iodo-3-nitrobenzoic acid Cl (2), I (5), NO₂ (3) ~328.45 (estimated) Not reported Likely low in water; soluble in DMSO or DMF Research intermediate; halogenation studies
2-Chloro-5-nitrobenzoic acid Cl (2), NO₂ (5) 201.57 215–217 Soluble in organic solvents Pharmaceutical synthesis
5-Chloro-2-nitrobenzoic acid Cl (5), NO₂ (2) 201.57 166–168 Poor in water; soluble in ethanol Herbicide precursors
5-Chloro-2-iodobenzoic acid Cl (5), I (2) 296.45 Not reported Soluble in polar aprotic solvents Radiolabeling or cross-coupling reactions

Key Differences and Trends

Substituent Position and Reactivity: The position of nitro and halogen groups dramatically affects acidity and electrophilicity. For instance, 2-chloro-5-nitrobenzoic acid (NO₂ at position 5) is more acidic than its isomer 5-chloro-2-nitrobenzoic acid due to resonance stabilization differences . The iodine atom in 2-chloro-5-iodo-3-nitrobenzoic acid enhances susceptibility to nucleophilic aromatic substitution compared to chloro- or bromo-analogs .

Physical Properties :

  • Melting points correlate with molecular symmetry and intermolecular forces. The higher melting point of 2-chloro-5-nitrobenzoic acid (215–217°C) vs. 5-chloro-2-nitrobenzoic acid (166–168°C) reflects positional isomerism effects on crystal packing .
  • Iodine’s large atomic radius likely reduces the melting point of 2-chloro-5-iodo-3-nitrobenzoic acid compared to chloro-nitro analogs, though experimental data are lacking.

Synthetic Utility: Nitro-substituted benzoic acids (e.g., 2-chloro-5-nitrobenzoic acid) are often intermediates in drug synthesis, such as dapagliflozin (an SGLT2 inhibitor) .

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-5-iodo-3-nitrobenzoic acid, and what challenges arise due to iodine's steric and electronic effects?

  • Methodological Answer : Synthesis typically involves sequential halogenation and nitration of benzoic acid derivatives. For example, nitration of 2-chlorobenzoic acid followed by iodination at the 5-position (meta to nitro groups) can be attempted. However, iodine's large atomic radius may hinder regioselectivity, leading to competing substitutions. Microwave-assisted reactions (as demonstrated for similar compounds like 5-nitro-2-chlorobenzoic acid derivatives) could enhance reaction efficiency . Solvent-free conditions or polar aprotic solvents (e.g., DMF) may mitigate steric hindrance. Monitor reaction progress via TLC or HPLC, and confirm regiochemistry using NOESY NMR or X-ray crystallography.

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

  • Methodological Answer : Discrepancies between experimental NMR chemical shifts and Density Functional Theory (DFT) predictions often arise from solvent effects or conformational flexibility. For 2-Chloro-5-iodo-3-nitrobenzoic acid, run NMR in deuterated DMSO or CDCl₃ and compare with computed spectra (e.g., using Gaussian or ACD/Labs software). Cross-validate with IR spectroscopy (C=O stretch ~1680–1700 cm⁻¹ for carboxylic acid ) and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks . Adjust computational models to include solvent corrections or relativistic effects (critical for heavy atoms like iodine).

Q. What purification strategies are effective for isolating 2-Chloro-5-iodo-3-nitrobenzoic acid from byproducts?

  • Methodological Answer : Recrystallization from ethanol/water mixtures is commonly used for nitrobenzoic acid derivatives. Due to iodine's low solubility, consider gradient column chromatography (silica gel, hexane/ethyl acetate eluent) to separate halogenated byproducts. Monitor purity via melting point analysis (expected range: 136–146°C, based on analogous chloro-nitrobenzoic acids ) and HPLC with UV detection at λ ~260 nm (nitro group absorption).

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the acidity of the carboxylic acid moiety in 2-Chloro-5-iodo-3-nitrobenzoic acid?

  • Methodological Answer : The nitro group at the 3-position enhances acidity by stabilizing the deprotonated carboxylate via resonance. Measure pKa potentiometrically in aqueous ethanol (40% v/v) at 25°C. Compare with computational acidity predictions (e.g., COSMO-RS models). For reference, 5-nitro-2-chlorobenzoic acid derivatives exhibit pKa values ~1.5–2.0 due to nitro and chloro substituents .

Q. What strategies improve regioselectivity in nucleophilic substitution reactions at the 5-iodo position?

  • Methodological Answer : Iodo substituents are susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions. Use Cu(I) catalysts to mediate cross-coupling reactions (e.g., Ullmann or Goldberg couplings). For example, replace iodine with amines or alkoxy groups using microwave irradiation (as shown for 5-nitro-2-chlorobenzoic acid amination ). Optimize temperature (80–120°C) and solvent (DMSO or toluene) to favor mono-substitution.

Q. How do steric effects from iodine and nitro groups influence crystallization and polymorph formation?

  • Methodological Answer : Steric hindrance may disrupt crystal packing, leading to amorphous phases or multiple polymorphs. Perform slow evaporation crystallization from DMF/water and analyze crystals via X-ray diffraction. Compare with structurally similar compounds (e.g., 3,5-dichlorobenzoic acid, which forms monoclinic crystals ). Use differential scanning calorimetry (DSC) to identify polymorph transitions and assess thermodynamic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.